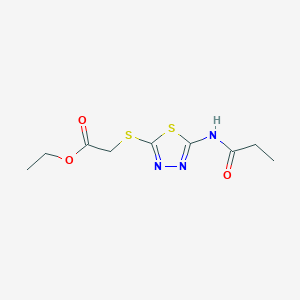
Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound that contains a thiadiazole ring. Thiadiazole is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using molecular docking simulations . All synthesized compounds and standard inhibitors were docked into the crystal structure of Jack bean urease .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied in the context of their urease inhibitory activities . The compounds were evaluated in vitro for their urease inhibitor activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated . For example, the influence of 2-amino-5-ethylthio-1,3,4-thiadiazole on the inhibition of copper corrosion in an aerated 0.50M HCl solution has been studied using gravimetric and electrochemical techniques .Scientific Research Applications
Crystal Structure and Spectroscopic Analysis
A study by Prasanth et al. (2015) focused on the crystal structure of a thioamide derivative closely related to Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate, determined via X-ray diffraction. This work also encompassed the analysis of its proton NMR (1 H NMR), Fourier Transform Infra-Red (FT-IR), and Fourier Transform Raman (FT-Raman) spectra. The experimental and theoretical data provided insights into the compound's molecular geometry and vibrational frequencies, illustrating its Z-conformation and the rotational barrier of the C N bond Prasanth et al., 2015.
Synthesis for Biological Activities
Research by Knyazyan et al. (2013) on synthesized 2-amino and 2-ethylamino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazoles and their derivatives revealed expressed growth stimulant properties. This work highlighted the potential of these compounds in agriculture, where they were found to have a significant impact on plant growth, with activities ranging from 65–100% compared to heteroauxin Knyazyan et al., 2013.
Almasirad et al. (2016) conducted a study on a series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety, designed and synthesized for in vitro antitumor activities. Among these, a specific compound showed promising inhibitory effects against certain cancer cell lines, indicating the therapeutic potential of such derivatives Almasirad et al., 2016.
Molecular Modeling and Pharmacological Evaluation
Shukla et al. (2012) explored the design, synthesis, and biological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This research aimed at identifying more potent inhibitors for therapeutic applications, particularly in treating cancer by attenuating the growth of human lymphoma cells in vitro and in vivo models Shukla et al., 2012.
Saeedi et al. (2020) developed novel 5-arylisoxazole-1,3,4-thiadiazole hybrids with α-glucosidase inhibitory activity, a significant target in managing type 2 diabetes. Their findings introduced a new scaffold for anti-diabetic drug discovery, with certain compounds exhibiting considerable potency compared to standard drugs Saeedi et al., 2020.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . This interaction disrupts the enzyme’s ability to catalyze the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions in which urea is produced from ammonia. This is a crucial process for the detoxification of ammonia and the production of urea. By inhibiting urease, the compound disrupts this cycle, potentially leading to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The primary result of the compound’s action is the inhibition of the urease enzyme, leading to a disruption in the urea cycle . This can have downstream effects on various biological processes, including pH regulation and bacterial survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ability to inhibit urease . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, which Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is a part of, exhibit a broad spectrum of interesting pharmacological properties .
Cellular Effects
The cellular effects of this compound are primarily related to its potential antitumor activities. It has been found to exhibit good antiproliferative activities against different cell lines .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
ethyl 2-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-3-6(13)10-8-11-12-9(17-8)16-5-7(14)15-4-2/h3-5H2,1-2H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUQIHLKQYTDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


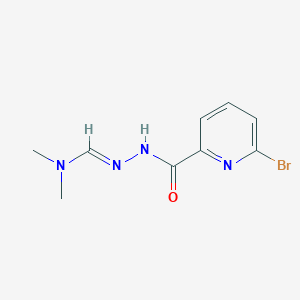

![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)

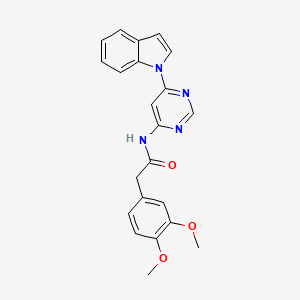



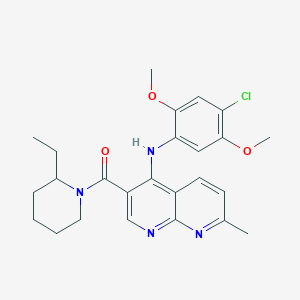
![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B2757118.png)
![4-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2757120.png)
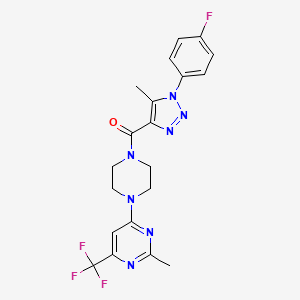
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2757124.png)